(3R,4R)-tetrahydrofuran-3,4-diamine
Description
(3R,4R)-Tetrahydrofuran-3,4-diamine is a chiral diamine with the molecular formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol . It is characterized by its tetrahydrofuran backbone and vicinal amine groups in the (3R,4R) stereochemical configuration. This compound is primarily utilized in organic synthesis, particularly in the preparation of complex phosphazene derivatives and as a chiral building block in asymmetric catalysis . Its CAS registry number is 480450-23-5, and commercial batches typically exhibit a purity of ≥95% .
Properties
IUPAC Name |
(3R,4R)-oxolane-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-23-5 | |
| Record name | (3R,4R)-Tetrahydrofuran-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3R,4R)-tetrahydrofuran-3,4-diamine typically involves several synthetic steps. One common method includes the use of chiral catalysts to induce the desired stereochemistry. For example, a practical large-scale synthesis involves the use of 1,3-dipolar cycloaddition reactions from dipolarophiles and achiral ylide precursors .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tetrahydrofuran-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amine derivatives.
Scientific Research Applications
(3R,4R)-tetrahydrofuran-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-tetrahydrofuran-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3R,4R)-tetrahydrofuran-3,4-diamine is best understood through comparison with related compounds. Below is a detailed analysis of its analogs, focusing on stereochemistry, physicochemical properties, and applications.
(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride
- CAS Number : 1033712-94-5
- Molecular Formula : C₄H₁₂Cl₂N₂O
- Molecular Weight : 175.06 g/mol
- Key Differences :
- Stereochemistry: The (3R,4S) configuration distinguishes it as a diastereomer of the (3R,4R) form, leading to divergent spatial interactions in chiral environments.
- Form: This dihydrochloride salt enhances solubility in polar solvents compared to the free base .
- Applications: Used in reactions requiring improved amine stability or protonation for acid-catalyzed processes.
- Safety: Classified as an irritant; requires storage in sealed, dry conditions .
(3R,4R)-N3-Boc-tetrahydrofuran-3,4-diamine
- CAS Number : 1704434-31-0
- Purity : ≥95%
- Key Differences :
N,N,N'-Trimethyltetrahydrofuran-3,4-diamine
- CAS Number : 902835-75-0
- Key Differences :
Comparative Data Table
Research Findings
- Synthetic Utility: this compound is instrumental in synthesizing dispirophosphazenes, as demonstrated in reactions with tetrachloromonospirophosphazenes .
- Stereochemical Impact : The (3R,4S) diastereomer’s dihydrochloride form exhibits distinct crystallographic properties and solubility profiles, critical for pharmaceutical salt formulations .
- Derivative Applications : Boc-protected and methylated derivatives expand utility in multi-step syntheses, enabling controlled reactivity in complex molecular architectures .
Biological Activity
(3R,4R)-tetrahydrofuran-3,4-diamine, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Structure : this compound features a tetrahydrofuran ring with two amine groups at the 3 and 4 positions.
- Chemical Classification : It is classified as a diamine and is often used as a building block in organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
-
Antibacterial Activity :
- Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
- Anticancer Potential :
1. Antibacterial Efficacy
A study focused on the synthesis of new dual inhibitors targeting bacterial topoisomerases revealed that compounds derived from tetrahydrofuran structures exhibited potent antibacterial activity. The lead compound demonstrated efficacy in vivo against infections caused by vancomycin-intermediate S. aureus .
| Compound | Target | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7a | GyrB/ParE | <0.03125 | Broad-spectrum antibacterial |
| 7h | GyrB/ParE | 1-4 | Effective against Gram-negatives |
2. Anticancer Activity
Another study explored the cytotoxic effects of tetrahydrofuran-containing macrolides on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations .
| Cell Line | Concentration (μM) | Cytotoxicity (%) |
|---|---|---|
| MDA MB 435 | 10 | 70 |
| HCT 116 | 5 | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
